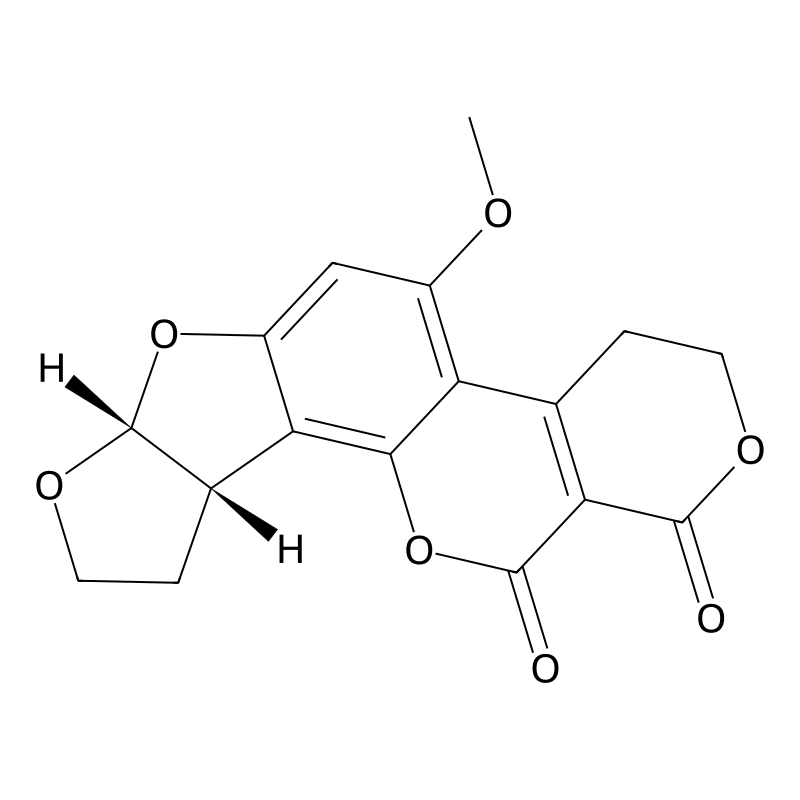

Aflatoxin G2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Aflatoxin G2 (AFG2) is a mycotoxin, a toxic secondary metabolite produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. While less prevalent than Aflatoxin B1, AFG2 is still considered a potent carcinogen and poses a significant health risk to humans and animals []. Due to its toxic properties, AFG2 has been the subject of various scientific research applications, including:

Understanding Aflatoxin Contamination and Impact

- Detection and quantification: Researchers use AFG2 as a target molecule in developing and optimizing analytical methods for detecting and quantifying aflatoxins in food and agricultural commodities []. This research helps establish reliable methods for identifying and monitoring aflatoxin contamination, ensuring food safety and minimizing economic losses.

- Investigating factors affecting aflatoxin production: Studies involving AFG2 aim to understand the various environmental and biological factors that influence aflatoxin production in fungi. This information is crucial for developing strategies to prevent or minimize aflatoxin contamination in crops [].

Exploring the Toxicity and Carcinogenicity of AFG2

- Mechanistic studies of aflatoxin-induced toxicity: Researchers utilize AFG2 in cell and animal models to investigate the mechanisms by which it exerts its toxic effects. This research sheds light on how AFG2 interacts with cellular processes and contributes to its carcinogenic and other detrimental effects [].

- Assessing the carcinogenicity of AFG2: Studies involving AFG2 contribute to the overall understanding of its carcinogenic potential and its role in the development of liver cancer. This information is crucial for establishing regulatory guidelines and risk assessment strategies related to aflatoxin exposure [].

Developing Strategies to Mitigate Aflatoxin Contamination

- Developing resistant crop varieties: Research involving AFG2 helps in identifying and breeding crop varieties with inherent resistance to fungal infection and aflatoxin production. This approach offers a sustainable and long-term solution for minimizing aflatoxin contamination in the agricultural sector [].

- Evaluating decontamination methods: Studies explore the effectiveness of various physical, chemical, and biological methods in decontaminating food and agricultural products contaminated with AFG2. This research helps establish effective and practical strategies for mitigating aflatoxin levels in food and ensuring consumer safety [].

Aflatoxin G2 is a minor mycotoxin produced by the fungus Aspergillus flavus. It belongs to the difurocoumarolactone series, which are polycyclic aromatic compounds characterized by a delta-valerolactone ring fused to a coumarin moiety. Aflatoxin G2 has the chemical formula and an average molecular mass of approximately 347.793 g/mol. It is structurally similar to other aflatoxins, particularly Aflatoxin G1, differing mainly in its chemical substituents and properties. This compound is recognized for its potential carcinogenic effects and is classified as a group 1 carcinogen by the International Agency for Research on Cancer due to its association with liver cancer in humans .

The metabolism of aflatoxins, including Aflatoxin G2, primarily occurs in the liver through cytochrome P450 enzymes. Key reactions include:

- Hydroxylation: Introduction of hydroxyl groups into the aflatoxin structure.

- Oxidation: Conversion of aflatoxins into more reactive metabolites.

- Demethylation: Removal of methyl groups from the compound.

These metabolic processes can lead to the formation of highly reactive epoxide intermediates, which can interact with DNA, resulting in mutagenic effects .

Aflatoxin G2 exhibits significant biological activity, particularly in its ability to bind to DNA and induce mutations. The compound can form adducts with DNA, particularly at the N7 position of guanine bases, leading to alterations that may result in carcinogenesis. In addition to its mutagenic potential, aflatoxin G2 has been shown to suppress immune responses and affect cellular functions, contributing to its toxicity profile .

Aflatoxin G2 can be synthesized through various chemical methods, including:

- Natural Extraction: Isolation from cultures of Aspergillus flavus.

- Chemical Synthesis: Utilizing starting materials such as phloroglucinol and employing multi-step synthetic routes that involve cyclization and functional group transformations.

The total synthesis of aflatoxins involves complex organic reactions that require careful control of conditions to obtain pure products .

Aflatoxin G2 primarily serves as a subject of study in toxicology and food safety due to its harmful effects on human health. It is often analyzed in food products, particularly grains and nuts, where contamination can occur. Understanding its properties helps in developing methods for detection and mitigation in agricultural products .

Research has demonstrated that aflatoxins interact with various biological molecules, leading to significant health concerns. Interaction studies have shown that:

- Aflatoxin G2 forms stable adducts with proteins and nucleic acids.

- Its metabolites can induce oxidative stress within cells.

- The compound modifies immune responses, affecting antibody production and cell-mediated immunity.

These interactions underscore the importance of studying aflatoxins in relation to their toxicological profiles .

Aflatoxin G2 shares structural similarities with several other aflatoxins, notably:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aflatoxin B1 | Most potent carcinogen; widely studied | |

| Aflatoxin B2 | Dihydro derivative of B1 | |

| Aflatoxin G1 | Closely related; similar biological activity | |

| Aflatoxin M1 | Hydroxylated derivative of B1 |

Uniqueness: Aflatoxin G2 is distinguished by its specific chlorinated phenyl group and methoxy substituents, which influence its reactivity and biological activity compared to other aflatoxins. Its lower prevalence and distinct toxicity profile make it an important compound for further research in mycotoxicology .

Aspergillus Secondary Metabolism Gene Clusters

Aflatoxin G2, with the molecular formula C17H14O7 and molecular weight 330.29 g/mol, is synthesized through one of the most complex secondary metabolite biosynthetic pathways characterized in filamentous fungi [1] [16] [17]. The aflatoxin biosynthetic gene cluster in toxigenic Aspergillus species represents a paradigmatic example of secondary metabolite gene organization, containing approximately 30 genes clustered within a 70-80 kilobase region on chromosome 3 [1] [4].

The gene cluster architecture demonstrates remarkable conservation across aflatoxin-producing species, with genes organized in a coordinated fashion that facilitates co-regulation of the entire biosynthetic pathway [1] [4]. In Aspergillus parasiticus and Aspergillus nomius, the complete gene cluster enables production of both B-series aflatoxins (aflatoxin B1 and B2) and G-series aflatoxins (aflatoxin G1 and G2) [2] [6]. The cluster includes structural genes encoding polyketide synthases, cytochrome P450 monooxygenases, dehydrogenases, methyltransferases, and reductases that sequentially transform the initial polyketide precursor through more than 27 enzymatic reactions [1] [25].

Secondary metabolite gene clusters in Aspergillus species exhibit extraordinary diversity, with genome sequencing revealing that individual species contain 15-27% genes not found in other sequenced Aspergilli [5]. Aspergillus flavus possesses 56 secondary metabolite biosynthetic gene clusters, though only a fraction have been assigned to specific metabolic products [23] [27]. The aflatoxin gene cluster represents one of the most thoroughly characterized among these numerous biosynthetic gene clusters [23] [24].

| Gene Cluster Component | Function | Size (kb) | Number of Genes |

|---|---|---|---|

| Aflatoxin biosynthetic cluster | Aflatoxin production | 70-80 | ~30 |

| Total secondary metabolite clusters | Various metabolites | Variable | 56 (A. flavus) |

| Conserved cluster genes | Core biosynthetic functions | Variable | 25-27 |

Cytochrome P450 Monooxygenase (CypA) Catalytic Mechanisms

The cytochrome P450 monooxygenase encoded by the cypA gene represents a critical determinant for aflatoxin G2 biosynthesis, distinguishing G-series aflatoxin production from B-series aflatoxin formation [6] [12]. CypA catalyzes essential oxidative transformations in the late stages of aflatoxin G biosynthesis, functioning in addition to the OrdA monooxygenase required for both B and G aflatoxin formation [6] [12].

Insertional disruption experiments of cypA in Aspergillus parasiticus demonstrated that this gene is absolutely required for G aflatoxin formation, as transformants lacking functional cypA lost the ability to produce aflatoxin G1 and G2 while retaining B aflatoxin production capacity [6] [12]. The CypA enzyme exhibits highest amino acid identity (38%) with Gibberella zeae Tri4, a P450 monooxygenase involved in trichodiene epoxidation, suggesting similar catalytic mechanisms involving oxidation of unactivated double bonds [6].

The substrate specificity and catalytic mechanism of CypA indicate that it operates on intermediates formed by oxidative cleavage of the A ring of O-methylsterigmatocystin by the OrdA monooxygenase [6] [7]. This sequential oxidation process creates the structural modifications necessary for G-series aflatoxin formation, including aflatoxin G2 [6] [12]. The cytochrome P450 enzymes involved in aflatoxin biosynthesis represent the highest concentration of such enzymes among known mycotoxin biosynthetic pathways [1].

Comparative sequence analysis reveals that Aspergillus flavus isolates contain deletions of 0.8-1.5 kilobases that remove portions of cypA and norB genes, explaining why this species produces only B-series aflatoxins and lacks G-series aflatoxin production capability [6] [12]. The deletion includes promoter regions and translational start sites, preventing transcription of these essential G aflatoxin biosynthetic genes [12].

Transcriptional Control via aflR Regulatory Networks

The transcriptional regulation of aflatoxin G2 biosynthesis operates through sophisticated regulatory networks centered on the aflR gene, which encodes a sequence-specific zinc binuclear DNA-binding protein of the Gal4 type [4] [9]. AflR functions as the master transcriptional activator for the entire aflatoxin biosynthetic gene cluster, binding to palindromic sequences 5'-TCGN5CGA-3' in promoter regions of structural genes [4] [9].

AflR binding sites are present in at least 17 genes within the aflatoxin biosynthesis pathway, with binding motifs typically located 100-200 base pairs upstream of translation start sites [4] [9]. The regulatory protein demonstrates autoregulation through a palindromic pattern 5'-TTAGGCCTAA-3' within its own promoter, suggesting sophisticated feedback control mechanisms [1] [4]. Overexpression of aflR results in 50-fold increases in aflatoxin production, while deletion of aflR eliminates aflatoxin biosynthesis [9].

The aflS gene, located adjacent to aflR in a divergently transcribed arrangement, functions as an essential co-activator in the transcriptional regulatory network [1] [4]. AflS interacts directly with AflR but not with biosynthetic enzymes, revealing its co-active function in pathway regulation [1] [4]. Disruption of aflS results in 5-20 fold reductions in expression of key aflatoxin pathway genes including aflC, aflD, aflM, and aflP [4] [9].

Transcriptomic analysis demonstrates that aflR controls expression of genes beyond the aflatoxin cluster, with ChIP-seq analysis revealing AflR binding sequences in promoters of 540 genes distributed throughout the genome [9]. This regulatory network extends to genes involved in spore germination, sclerotial development, and carbohydrate metabolism, indicating aflR functions as a global regulatory factor [9].

| Regulatory Component | Function | Target Genes | Effect of Disruption |

|---|---|---|---|

| AflR | Master transcriptional activator | 17+ cluster genes | Complete loss of aflatoxin production |

| AflS | Co-activator | Cluster genes via AflR | 5-20 fold reduction in gene expression |

| AflR binding motif | DNA recognition sequence | 5'-TCGN5CGA-3' | Loss of transcriptional activation |

| Global AflR targets | Secondary regulatory functions | 540+ genome-wide | Pleiotropic developmental effects |

Comparative Biosynthesis of B versus G Series Aflatoxins

The biosynthetic divergence between B-series and G-series aflatoxins, including aflatoxin G2, occurs through distinct but parallel enzymatic pathways that branch from common precursor molecules [2] [11]. Experimental evidence demonstrates that aflatoxin B1 and G1 are produced independently from sterigmatocystin, while aflatoxin B2 and G2 arise independently from dihydrosterigmatocystin through separate enzymatic cascades [2] [11].

Cell-free enzymatic studies revealed that the same methyltransferase and oxidoreductase enzymes catalyze both pathways from sterigmatocystin to aflatoxin B1-G1 and from dihydrosterigmatocystin to aflatoxin B2-G2 [2]. The conversion requires S-adenosylmethionine for methylation reactions and NADPH for oxidoreductase activities [2] [33]. Competition experiments demonstrated that the presence of dihydrosterigmatocystin suppresses conversion from sterigmatocystin to aflatoxin B1-G1, while sterigmatocystin presence inhibits dihydrosterigmatocystin conversion to aflatoxin B2-G2 [2].

The specific genes required for G-series aflatoxin production include cypA (encoding cytochrome P450 monooxygenase), aflF (encoding aryl alcohol dehydrogenase), and nadA (encoding an oxidase) [1] [6]. These genes function in addition to the core biosynthetic machinery required for B-series aflatoxin formation [6] [12]. The nadA gene encodes an OYE-FMN binding domain reductase that catalyzes reduction of a 386 Da intermediate to produce aflatoxin G1 precursors [32] [35].

Feeding experiments with 27 different Aspergillus mutant strains demonstrated that most mutants capable of converting sterigmatocystin to aflatoxin B1-G1 could also convert dihydrosterigmatocystin to aflatoxin B2-G2, confirming shared enzymatic machinery between the parallel pathways [2]. The norB gene, encoding an aryl alcohol dehydrogenase, performs the final oxidation step in aflatoxin G1 formation and contributes to aflatoxin G2 biosynthesis [32] [35].

| Biosynthetic Pathway | Precursor Molecule | Required Genes | Final Products |

|---|---|---|---|

| B1-G1 pathway | Sterigmatocystin | aflR, aflS, cypA, nadA, norB | Aflatoxin B1, G1 |

| B2-G2 pathway | Dihydrosterigmatocystin | aflR, aflS, cypA, nadA, norB | Aflatoxin B2, G2 |

| Shared enzymes | Both precursors | Methyltransferase, oxidoreductase | Both B and G series |

| G-specific genes | G-series intermediates | cypA, aflF, nadA | G1, G2 only |

Evolutionary Conservation in Toxigenic Aspergillus Strains

Comparative genomic analysis across toxigenic Aspergillus species reveals remarkable evolutionary conservation of aflatoxin biosynthetic gene clusters, with homology ranging from 90-99% between Aspergillus flavus and Aspergillus parasiticus [1] [13]. The aflatoxin gene cluster demonstrates modular organization that has evolved through gene duplication, rearrangement, and functional divergence across section Flavi species [21] [46].

Phylogenetic analysis indicates that aflatoxin gene clusters have undergone significant evolutionary pressure, with mean Ka/Ks values significantly higher in section Flavi compared to non-section Flavi species [21] [46]. This pattern suggests positive selection acting on aflatoxin biosynthetic genes, particularly in species that produce both B and G series aflatoxins [46]. Seven gene modules consisting of highly correlated gene pairs (aflA/aflB, aflR/aflS, aflX/aflY, aflF/aflE, aflT/aflQ, aflC/aflW, and aflG/aflL) have been identified through systematic analysis [21] [46].

The evolutionary divergence between B-only and B+G aflatoxin-producing species appears to result from gene loss rather than horizontal transfer [21] [46]. Aspergillus flavus isolates contain conserved deletions that remove portions of cypA and norB genes essential for G aflatoxin production [6] [12]. These deletions are present across both L and S morphotypes of Aspergillus flavus and in Aspergillus oryzae, suggesting ancient evolutionary events [6] [12].

Comparative analysis of 23 Aspergillus section Flavi species demonstrates extensive genetic diversity, with sub-telomeric regions showing particularly high variation [42] [43]. The aflatoxin gene cluster location near telomeric regions facilitates recombination, DNA inversions, deletions, and translocations that contribute to evolutionary plasticity [21]. Species producing different aflatoxin chemotypes exhibit specific genetic variations within the cluster that correlate with their biosynthetic capabilities [44].

| Species | Cluster Size (kb) | Aflatoxin Production | Key Genetic Differences |

|---|---|---|---|

| A. parasiticus | 70-80 | B1, B2, G1, G2 | Complete cluster |

| A. flavus | 70-80 | B1, B2 only | cypA/norB deletion |

| A. nomius | 70-80 | B1, B2, G1, G2 | Complete cluster |

| A. minisclerotigenes | 70-80 | B1, B2 only | aflF/aflU deletion |

Immunoaffinity Solid Phase Extraction Coupled with High Performance Liquid Chromatography-Fluorescence Detection Platforms

Immunoaffinity solid phase extraction coupled with high performance liquid chromatography-fluorescence detection represents one of the most widely adopted analytical approaches for aflatoxin G2 detection in complex food matrices [1] [2]. This methodology leverages the high specificity of antibody-antigen interactions combined with the sensitivity of fluorescence detection to achieve reliable quantification at trace levels.

The immunoaffinity purification process utilizes antibodies immobilized on solid supports to selectively extract aflatoxins from sample matrices. Aflatoxin G2, along with other aflatoxins, exhibits natural fluorescence properties that enable direct detection without derivatization requirements [3] [4]. The method demonstrates exceptional selectivity, as evidenced by the effective removal of interfering matrix components while enriching target analytes [2] [4].

Validation studies conducted on ground hazelnuts demonstrated limits of detection ranging from 0.075 to 1.056 micrograms per kilogram and limits of quantification between 0.185 and 1.329 micrograms per kilogram for aflatoxin G2 [1] [2]. The immunoaffinity cleanup resulted in very pure extracts with matrix peaks observed only in the first two minutes of chromatographic separation, while no interferences occurred in the target analyte region from 2 to 4 minutes [2] [3].

Recovery studies across multiple food matrices yielded satisfactory results, with percent recoveries typically ranging from 70 to 120 percent [2] [5]. The method showed excellent linearity with correlation coefficients exceeding 0.99, and relative standard deviations for retention times remained below 0.2 percent [2] [3]. One significant advantage of immunoaffinity cleanup is the removal of impurities present in standard solutions, which can improve both limits of detection and quantification compared to methods without such purification [2].

The chromatographic separation is typically achieved using reversed-phase columns with gradient elution systems employing water-acetonitrile-methanol mobile phases [5] [3]. Fluorescence detection parameters are optimized for aflatoxin G2, with excitation wavelengths around 365 nanometers and emission wavelengths at 440 nanometers [5]. Total analysis time, including sample preparation and chromatographic separation, can be completed within 4 to 25 minutes depending on the specific method configuration [2] [3].

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Quantitation Strategies

Ultra-high performance liquid chromatography-tandem mass spectrometry has emerged as the gold standard for multi-mycotoxin analysis, offering superior selectivity, sensitivity, and the capability for simultaneous determination of multiple analytes including aflatoxin G2 [6] [7]. This approach provides unambiguous identification through multiple reaction monitoring and enables quantification at extremely low concentration levels.

The mass spectrometric detection of aflatoxin G2 typically employs electrospray ionization in positive mode, where the compound forms protonated molecular ions at mass-to-charge ratio 331.3 [8] [9]. The most abundant fragment ions used for quantification include transitions from 331.3 to 313.3 and from 331.3 to 245.3, with collision energies optimized at 25 and 30 electron volts respectively [8]. These transitions provide both quantification and confirmation capabilities essential for regulatory compliance.

Method validation studies demonstrate limits of detection ranging from 0.7 to 33.3 nanograms per gram and limits of quantification between 2 and 100 nanograms per gram for aflatoxin G2 across various food matrices [6] [7]. Recovery values typically fall within the acceptable range of 70 to 120 percent, with aflatoxin G2 showing slightly broader recovery ranges of 72 to 123 percent in some studies [6]. Precision parameters, expressed as relative standard deviations, generally remain below 20 percent for both intra-day and inter-day measurements [6] [7].

The chromatographic separation utilizes sub-2-micrometer particle columns operating under ultra-high pressure conditions, enabling rapid analysis with improved resolution [7] [10]. Mobile phase compositions typically consist of water-methanol-acetonitrile mixtures with ammonium acetate buffers and acetic acid modifiers [7] [11]. Gradient elution programs are optimized to achieve baseline separation of all target mycotoxins within 15 to 21 minutes [7] [10].

Sample preparation protocols for ultra-high performance liquid chromatography-tandem mass spectrometry analysis often employ acetonitrile-water extraction mixtures, with ratios optimized for specific matrices [6] [8]. Some methods incorporate cleanup steps using immunoaffinity columns or multifunctional columns to reduce matrix effects and improve analytical performance [12] [6]. The use of stable isotope-labeled internal standards, particularly 13C-labeled aflatoxin G2, provides effective compensation for matrix effects and extraction variations [11] [13].

Matrix Effects in Complex Food Commodities

Matrix effects represent one of the most significant challenges in aflatoxin G2 analysis, particularly when employing liquid chromatography-mass spectrometry techniques [14] [15]. These effects manifest as signal suppression or enhancement caused by co-eluting matrix components that interfere with the ionization process during electrospray ionization [14] [16].

The extent of matrix effects varies significantly depending on the food commodity analyzed. Studies have documented that complex matrices such as spices, nuts, and processed foods exhibit the most pronounced effects [15] [16]. For aflatoxin G2 specifically, matrix effects can range from signal suppression of 20 percent to enhancement exceeding 100 percent in certain matrices [14] [17]. These variations necessitate careful method development and validation approaches to ensure accurate quantification.

Several strategies have been developed to address matrix effects in aflatoxin G2 analysis. Matrix-matched calibration represents the most common approach, where calibration standards are prepared in blank matrix extracts that are free from target analytes [15] [13]. This approach assumes that matrix effects remain consistent across samples from the same commodity type, though this assumption may not always hold true [15].

The standard addition method provides an alternative approach that accounts for matrix-specific effects by spiking samples at multiple concentration levels [15]. While more labor-intensive, this method can provide more accurate results when matrix composition varies significantly between samples. However, this approach requires that no target analytes are present in the original sample or that their concentrations are accurately determined.

Immunoaffinity column cleanup has proven particularly effective in reducing matrix effects for aflatoxin analysis [2] [14]. Studies demonstrate that immunoaffinity purification can reduce matrix effects to within ±20 percent for many food commodities [2] [18]. The high specificity of antibody-antigen interactions enables effective removal of interfering compounds while retaining target analytes [19] [20].

Dilution approaches can also minimize matrix effects, though this strategy may compromise method sensitivity [17] [21]. The optimal dilution factor represents a balance between acceptable matrix effects and adequate detection limits for regulatory compliance. Some studies have employed dilute-and-shoot methods where samples are simply diluted with mobile phase components, though this approach is generally limited to less complex matrices [22].

Validation Parameters for Regulatory Compliance

Analytical method validation for aflatoxin G2 detection must comply with stringent regulatory guidelines established by various international authorities [23] [24]. The European Union regulations, particularly Commission Regulation 401/2006 and subsequent updates, define specific performance criteria that analytical methods must meet for official control purposes [24] [25].

Accuracy, expressed as percent recovery, represents a critical validation parameter that must fall within acceptable ranges defined by regulatory authorities [26] [27]. For aflatoxin G2, acceptable recovery ranges typically span from 70 to 120 percent, though some guidelines specify tighter ranges of 80 to 110 percent for concentrations above 10 micrograms per kilogram [27] [28]. Recovery studies must be conducted at multiple fortification levels, including concentrations near the limit of quantification and at regulatory maximum levels [26] [29].

Precision parameters encompass both repeatability and reproducibility measurements [26] [27]. Repeatability, measured as relative standard deviation under identical conditions, should not exceed 20 percent for most aflatoxin determinations [24] [27]. Reproducibility, assessed through interlaboratory studies, provides confidence in method transferability and typically allows for higher relative standard deviation values, generally not exceeding 30 percent [29] [30].

Limits of detection and quantification must be established using appropriate statistical methods and should be sufficiently low to detect aflatoxin G2 at levels well below regulatory maximums [26] [24]. The limit of quantification should be no higher than one-half the maximum permitted level for the specific food commodity [24] [25]. Decision limits and detection capabilities, as defined in European Commission Decision 2002/657/EC, may also be required for confirmatory methods [26].

Selectivity studies must demonstrate that the analytical method can distinguish aflatoxin G2 from other structurally related compounds and matrix interferences [26] [31]. This requirement is particularly important for mass spectrometric methods, where ion ratio criteria must be established and maintained within specified tolerances [31] [24]. For fluorescence detection methods, peak purity assessments may be required to confirm analyte identity.

Measurement uncertainty calculations have become increasingly important in regulatory compliance [26] [32]. The expanded uncertainty, typically calculated with a coverage factor of 2 at approximately 95 percent confidence level, should be reported and should not exceed 50 percent of the analytical result [26] [24]. This parameter encompasses all sources of uncertainty in the analytical process, from sampling through final result reporting.

Emerging Sensor Technologies for Field Detection

The development of portable sensor technologies for aflatoxin G2 detection has gained significant momentum driven by the need for rapid, on-site screening capabilities [33] [34]. These emerging technologies aim to provide real-time results without the infrastructure requirements of traditional laboratory-based methods, enabling point-of-use testing in agricultural and food processing environments.

Electrochemical biosensors represent one of the most promising approaches for field detection of aflatoxin G2 [34] [35]. These devices typically employ screen-printed electrodes modified with recognition elements such as antibodies or aptamers [34] [36]. Recent developments include handheld potentiostats that can communicate results wirelessly to mobile devices, enabling data logging and remote monitoring capabilities [34]. Detection limits as low as 1.67 nanograms per milliliter have been achieved with dynamic ranges spanning 1 to 20 nanograms per milliliter [34].

Aptamer-based sensors have shown exceptional promise due to their stability, specificity, and ease of production compared to antibody-based systems [37] [36]. These oligonucleotide recognition elements can be synthesized chemically and modified with various signaling moieties to enable different detection modalities [36]. Fluorescence aptasensors have demonstrated limits of detection in the nanomolar range for aflatoxin detection, with some systems achieving detection limits as low as 0.09 nanomolar [37] [36].

Surface-enhanced Raman spectroscopy sensors offer unique advantages through their ability to provide molecular fingerprint information while achieving ultra-high sensitivity [35] [36]. Recent developments have achieved detection limits in the picogram per milliliter range for aflatoxins, with the added benefit of providing structural information that enhances detection confidence [36]. However, these systems currently require more sophisticated instrumentation that may limit their field deployment.

Smartphone-based colorimetric sensors represent an emerging trend that leverages the widespread availability of mobile technology [38]. These systems typically employ nanoparticle-based colorimetric reactions coupled with digital image analysis using smartphone cameras [38]. Custom-designed portable colorimetric boxes enable standardized image capture conditions, while specialized software applications perform quantitative analysis [38]. Detection limits of 0.09 micrograms per kilogram have been reported for aflatoxin B1, suggesting similar performance may be achievable for aflatoxin G2.

Microfluidic biosensors integrate sample preparation, reaction, and detection steps into miniaturized devices often referred to as lab-on-chip systems [33] [39]. These platforms offer advantages including reduced reagent consumption, automated sample handling, and the potential for multiplexed analysis [39]. Recent advances have demonstrated the capability for detecting multiple mycotoxins simultaneously with limits of detection in the nanogram per milliliter range [33].

Physical Description

Color/Form

Crystals ... exhibits green-blue fluorescence

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concentration were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

The 9,10-dihydro derivative of aflatoxin G1.

Analytic Laboratory Methods

Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.

A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.

Method: AOAC 968.22; Aflatoxin: B1, B2, G1, G2; Food: groundnuts and groundnut products; Method: thin-layer chromatography; Detection Limit: 5 ug/kg. /From table/

For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G2 (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Stability Shelf Life

Dates

Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)

Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)

Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

Explore Compound Types